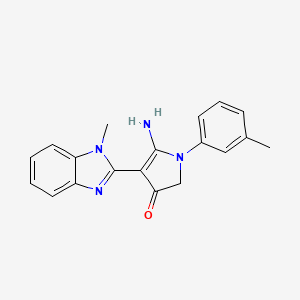
5-amino-4-(1-methylbenzimidazol-2-yl)-1-(3-methylphenyl)-2H-pyrrol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-4-(1-methylbenzimidazol-2-yl)-1-(3-methylphenyl)-2H-pyrrol-3-one is a heterocyclic compound that features a unique structure combining benzimidazole and pyrrolone moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(1-methylbenzimidazol-2-yl)-1-(3-methylphenyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Core: The synthesis begins with the formation of the benzimidazole core by reacting o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Pyrrolone Ring Formation: The next step involves the formation of the pyrrolone ring. This can be achieved by reacting the benzimidazole derivative with a suitable α,β-unsaturated carbonyl compound under basic conditions.
Amination: The final step involves the introduction of the amino group at the 5-position of the pyrrolone ring. This can be done using amination reagents such as ammonia or primary amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the pyrrolone ring, converting it to a pyrrolidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: N-oxides of the benzimidazole moiety.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-amino-4-(1-methylbenzimidazol-2-yl)-1-(3-methylphenyl)-2H-pyrrol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
作用机制
The mechanism of action of 5-amino-4-(1-methylbenzimidazol-2-yl)-1-(3-methylphenyl)-2H-pyrrol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
5-amino-4-(1-methylbenzimidazol-2-yl)-1-phenyl-2H-pyrrol-3-one: Similar structure but lacks the methyl group on the phenyl ring.
4-(1-methylbenzimidazol-2-yl)-1-(3-methylphenyl)-2H-pyrrol-3-one: Lacks the amino group at the 5-position.
5-amino-4-(benzimidazol-2-yl)-1-(3-methylphenyl)-2H-pyrrol-3-one: Lacks the methyl group on the benzimidazole ring.
Uniqueness
The presence of both the amino group at the 5-position and the methyl groups on the benzimidazole and phenyl rings makes 5-amino-4-(1-methylbenzimidazol-2-yl)-1-(3-methylphenyl)-2H-pyrrol-3-one unique. These structural features can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
5-amino-4-(1-methylbenzimidazol-2-yl)-1-(3-methylphenyl)-2H-pyrrol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c1-12-6-5-7-13(10-12)23-11-16(24)17(18(23)20)19-21-14-8-3-4-9-15(14)22(19)2/h3-10H,11,20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHWNEVMQNLLNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














